N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Description
N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride (RN: 1856088-52-2) is a pyrazole-derived compound with a hydrochloride salt formulation. Its structure comprises two pyrazole rings: one substituted with an ethyl group at position 1 and a methyl group at position 3, and the other linked to a 2-fluoroethyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-8-11(10(2)16-17)6-14-12-7-15-18(9-12)5-4-13;/h7-9,14H,3-6H2,1-2H3;1H |
InChI Key |
VYWARVTYOLDTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Fluorination: Introduction of the fluoroethyl group is carried out using fluoroethyl halides under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to three analogs (Table 1):
*The target compound’s molecular formula can be inferred as C₁₃H₂₀ClFN₅ based on its IUPAC name.
Key Observations :
- Fluorine vs. Chlorine: The target’s 2-fluoroethyl group enhances metabolic stability compared to the 2-chlorophenoxy group in , which increases lipophilicity but may reduce bioavailability.
- Salt Forms : The dihydrochloride analog exhibits higher aqueous solubility than the target’s hydrochloride form but may have different pharmacokinetic profiles.
Physicochemical Data:
Biological Activity
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride is a complex organic compound notable for its dual pyrazole structure and specific substitutions, which confer unique chemical properties and potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride is C13H19F2N5·HCl, with a molecular weight of approximately 283.32 g/mol. The presence of fluorine and nitrogen atoms suggests potential reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyrazole Rings : Utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Formation of the Final Compound : Employing nucleophiles like sodium azide under controlled conditions to optimize yields.
Advanced techniques such as microwave-assisted synthesis are also employed to enhance production efficiency.
Biological Activity
Research indicates that N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine interacts with specific molecular targets, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.
The compound may exert its biological effects through:
- Enzyme Inhibition : Studies show that it can inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate physiological processes.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibiotic agent.
- Anti-inflammatory Effects : Another research focused on its ability to inhibit inflammatory cytokines in vitro, suggesting applications in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amines' biological activity, it is compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-Ethylpyrazole | Lacks fluoroethyl substitution | Simpler structure, different reactivity |
| 3-Methylpyrazole | Only one pyrazole ring | Different biological activities |
| 5-Fluoropyrazole | Fluorinated but lacks ethyl substitution | Distinct chemical properties |
The dual pyrazole rings and specific substitutions in N-[ (1-Ethyl - 3-methyl - 1H-pyrazol - 4 - yl) methyl] - 1 - (2-fluoro ethyl) - 3 - methyl - 1H - pyrazol - 4 - amine contribute to its enhanced interaction capabilities compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
